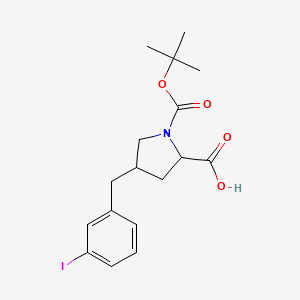

(2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an iodinated benzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the 3-iodobenzyl group through a nucleophilic substitution reaction. The final step often involves the formation of the carboxylic acid group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its structural features that allow it to function as a proline analog. Proline derivatives are widely used in drug design and development because they can influence the conformation of peptides and proteins.

Case Studies

- Anticancer Activity : Research has indicated that proline derivatives like (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, suggesting potential as a lead compound for further development .

Peptide Synthesis

This compound is particularly useful in the synthesis of peptides due to its ability to form stable amide bonds. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, making it suitable for sequential peptide synthesis.

Synthesis Overview

The compound can be utilized in the following steps:

- Formation of Peptide Bonds : The carboxylic acid group can react with amines to form peptides.

- Selective Deprotection : The Boc group can be removed using dilute acids or bases without affecting other functional groups.

Building Block for Organic Synthesis

As a versatile building block, this compound can be used to synthesize various complex molecules.

Applications in Organic Synthesis

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

- Functionalization : The iodine atom in the structure allows for nucleophilic substitution reactions, enabling further functionalization of the molecule to create diverse derivatives .

Chemical Cataloging and Supply

This compound is cataloged by various chemical suppliers for research purposes. It is available in high purity forms suitable for laboratory use. Typical packaging includes bulk quantities and custom specifications depending on the research needs .

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and iodinated benzyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The tert-butoxycarbonyl group may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-1-(Tert-butoxycarbonyl)-4-benzyl-pyrrolidine-2-carboxylic acid

- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid

- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-chlorobenzyl)-pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of the iodinated benzyl group This iodine atom can be used for radiolabeling, providing a distinct advantage in imaging and tracking studies

Actividad Biológica

Chemical Identity

The compound (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid, with CAS number 959580-93-9, has the molecular formula C17H22INO4 and a molecular weight of 431.27 g/mol. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3-iodobenzyl moiety, which contributes to its biological activity.

Structural Formula

The structural representation of the compound is as follows:

The biological activity of this compound primarily involves its interaction with various biological pathways, particularly in the context of drug development.

-

G Protein-Coupled Receptors (GPCRs)

This compound may exhibit activity through modulation of GPCRs, which are critical in transmitting signals within cells. Research indicates that compounds similar to this structure can influence intracellular calcium levels and cyclic nucleotide pathways, potentially affecting processes such as neurotransmission and muscle contraction . -

Potential Antiviral Activity

Related structures have been noted for their roles as intermediates in the synthesis of antiviral agents, such as those targeting Hepatitis C Virus (HCV). The design and synthesis of such compounds often aim to optimize their binding affinity and efficacy against viral targets .

Case Studies and Research Findings

Several studies have highlighted the biological implications and potential therapeutic applications of this compound:

- Antiviral Properties : A study focusing on the synthesis of pyrrolidine derivatives showed promising results in inhibiting HCV replication. The presence of halogenated benzyl groups was suggested to enhance antiviral activity due to improved binding interactions with viral proteins .

- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetic properties of similar compounds have indicated that modifications in the side chains can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the tert-butoxycarbonyl group is known to influence solubility and stability in biological systems .

Comparative Analysis

A comparative analysis table showcasing key properties and biological activities of related compounds is presented below:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 959580-93-9 | C17H22INO4 | Potential antiviral activity; GPCR modulation |

| (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid | - | C17H23NO4 | Antiviral precursor for drug synthesis |

| Boc-L-proline derivatives | - | C5H9NO2 | General GPCR interactions; peptide synthesis |

Propiedades

IUPAC Name |

4-[(3-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQERMIXCSDCMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.